(2E)-3-[(4-bromo-2-fluorophenyl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one
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Overview
Description
(E)-3-(4-BROMO-2-FLUOROANILINO)-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique molecular structure This compound features a combination of bromine, fluorine, and difluoromethoxy groups attached to an aniline and phenyl ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-BROMO-2-FLUOROANILINO)-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Aniline Derivative: The starting material, 4-bromo-2-fluoroaniline, is prepared through halogenation reactions.
Coupling Reaction: The aniline derivative is then coupled with 3-(difluoromethoxy)benzaldehyde using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Condensation Reaction: The final step involves a condensation reaction to form the propenone structure, often using a catalyst such as piperidine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-BROMO-2-FLUOROANILINO)-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-3-(4-BROMO-2-FLUOROANILINO)-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (E)-3-(4-BROMO-2-FLUOROANILINO)-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, these compounds are derived from marine organisms and have anticoagulant properties.
Steviol Glycosides: Natural sweeteners derived from the Stevia plant, with a structure that includes multiple hydroxyl groups.
Uniqueness
(E)-3-(4-BROMO-2-FLUOROANILINO)-1-[3-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is unique due to its specific combination of bromine, fluorine, and difluoromethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H11BrF3NO2 |
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Molecular Weight |
386.16 g/mol |
IUPAC Name |
(E)-3-(4-bromo-2-fluoroanilino)-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H11BrF3NO2/c17-11-4-5-14(13(18)9-11)21-7-6-15(22)10-2-1-3-12(8-10)23-16(19)20/h1-9,16,21H/b7-6+ |
InChI Key |
JLGYBGCSEIRMAU-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)/C=C/NC2=C(C=C(C=C2)Br)F |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)C=CNC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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